molecular formula C16H22ClN3O2 B11160247 1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide

1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11160247
M. Wt: 323.82 g/mol
InChI Key: OVLZQHTYFLCAQK-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide is a synthetic compound with a complex structure It is characterized by the presence of a chlorophenyl group, a dimethylamino propyl chain, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with N,N-dimethyl-1,3-propanediamine to form an intermediate. This intermediate is then cyclized to form the pyrrolidine ring, followed by further functionalization to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or oxygen in the presence of a catalyst.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, catalysts like palladium or platinum.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific structural features, such as the combination of a chlorophenyl group with a pyrrolidine ring and a carboxamide group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C16H22ClN3O2

Molecular Weight

323.82 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H22ClN3O2/c1-19(2)9-3-8-18-16(22)12-10-15(21)20(11-12)14-6-4-13(17)5-7-14/h4-7,12H,3,8-11H2,1-2H3,(H,18,22)

InChI Key

OVLZQHTYFLCAQK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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